2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide
Description
The compound 2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide features a thiazolo[3,2-a]pyrimidine core, a bicyclic heterocyclic system comprising fused thiazole and pyrimidine rings. Key structural features include:
- 7-Ethyl substituent: Enhances lipophilicity and steric bulk.
- 3-Acetamide side chain: Linked to a 4-methylbenzyl group, contributing to molecular recognition and pharmacokinetic properties.
This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to bioactive thiazolo-pyrimidine derivatives, which are known for anti-inflammatory, antimicrobial, and analgesic properties .
Properties
IUPAC Name |
2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-14-8-17(23)21-15(11-24-18(21)20-14)9-16(22)19-10-13-6-4-12(2)5-7-13/h4-8,15H,3,9-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVWGZMNMGHYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The following thiazolo[3,2-a]pyrimidine derivatives share structural motifs but differ in substituents and functional groups:
Key Structural Differences :
- Position 2 : The target compound lacks the benzylidene substituents seen in analogues (e.g., trimethoxybenzylidene ), which are critical for π-π stacking interactions.
- Position 7 : The ethyl group offers intermediate steric bulk compared to methyl substituents in analogues .
Pharmacological and Physicochemical Properties
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